Varioxepine A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

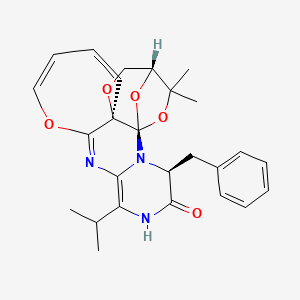

Varioxepine A is a fungal metabolite originally isolated from P. variotii . It is characterized by a structurally unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif . It is active against the plant pathogenic fungus F. graminearum .

Synthesis Analysis

This compound was isolated from the marine algal-derived endophytic fungus Paecilomyces variotii . The unambiguous assignment of the planar structure and relative configuration was precluded by NMR experiments and solved by single crystal X-ray analysis .Molecular Structure Analysis

The molecular structure of this compound is characterized by a new oxa-cage . It is a 3H-oxepine-containing alkaloid . The absolute configuration was established by DFT conformational analysis and TDDFT-ECD calculations .Physical And Chemical Properties Analysis

This compound has a molecular formula of C26H29N3O5 and a formula weight of 463.5 . It is a solid in its pure form .Scientific Research Applications

Novel Alkaloid with Unique Structure

Varioxepine A is a novel 3H-oxepine-containing alkaloid, characterized by an unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif. This compound was isolated from the marine algal-derived endophytic fungus Paecilomyces variotii (Zhang et al., 2014). Its unique structural features and the method of isolation highlight its potential in the field of organic chemistry and marine pharmacology.

Antifungal Properties

This compound has demonstrated inhibitory properties against the plant pathogenic fungus Fusarium graminearum. This finding suggests its potential application in the development of new antifungal agents, particularly in agricultural settings to combat crop diseases caused by this fungus (Zhang et al., 2014).

Immunomodulatory Effects

Another compound, Varioxepine B, a derivative from a similar lineage, has shown significant immunomodulatory effects. It suppressed murine splenocyte proliferation and ameliorated liver injury in mice. This indicates a potential research avenue for this compound in immunology, particularly in the context of autoimmune diseases and inflammatory responses (Qi et al., 2020).

Mechanism of Action

Target of Action

Varioxepine A is a 3H-oxepine-containing alkaloid . It was isolated from the marine algal-derived endophytic fungus Paecilomyces variotii . The primary target of this compound is the plant pathogenic fungus Fusarium graminearum . This fungus is responsible for causing diseases in plants, and this compound’s ability to inhibit it is of significant interest.

Mode of Action

It is known that this compound inhibits this plant pathogenic fungus . The specific interactions between this compound and its target, leading to this inhibition, are subjects of ongoing research.

Biochemical Pathways

Given its inhibitory effect on Fusarium graminearum , it can be inferred that this compound likely interferes with the biochemical pathways essential for the growth and survival of this fungus

Result of Action

The primary known result of this compound’s action is the inhibition of the plant pathogenic fungus Fusarium graminearum . This suggests that this compound could potentially be used to control diseases caused by this fungus in plants.

properties

IUPAC Name |

(1S,3S,15R,18R)-3-benzyl-19,19-dimethyl-6-propan-2-yl-10,16,20,21-tetraoxa-2,5,8-triazapentacyclo[16.2.1.01,15.02,7.09,15]henicosa-6,8,11,13-tetraen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O5/c1-16(2)20-21-28-23-25(12-8-9-13-31-23)26(33-19(15-32-25)24(3,4)34-26)29(21)18(22(30)27-20)14-17-10-6-5-7-11-17/h5-13,16,18-19H,14-15H2,1-4H3,(H,27,30)/t18-,19+,25+,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRCCRWGGJKTKC-GZLQHJCCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C3C4(C=CC=CO3)C5(N2C(C(=O)N1)CC6=CC=CC=C6)OC(CO4)C(O5)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2N=C3[C@]4(C=CC=CO3)[C@]5(N2[C@H](C(=O)N1)CC6=CC=CC=C6)O[C@H](CO4)C(O5)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712333.png)

![[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol](/img/structure/B2712334.png)

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2712336.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide](/img/structure/B2712341.png)

![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2712345.png)

![N-(2-cyanophenyl)-N'-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2712352.png)

![N-cycloheptyl-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712353.png)

![N-(3-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2712354.png)